Product packaging for 1-(3-Hydroxyphenyl)heptan-2-one(Cat. No.:)

1-(3-Hydroxyphenyl)heptan-2-one

Cat. No.: B13734038
M. Wt: 206.28 g/mol
InChI Key: QVLCVQBWLVFOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxyphenyl)heptan-2-one is a linear diarylheptanoid, a class of natural compounds characterized by a 1,7-diphenylheptane skeleton . This structural motif is found in a range of biologically active natural products, particularly from the Zingiberaceae family, which includes turmeric and ginger . As a member of this group, it is of significant interest in natural product research and drug discovery efforts. Researchers value this compound for its potential as a building block in the synthesis of more complex molecular architectures or for investigating the structure-activity relationships of diarylheptanoids . Diarylheptanoids as a class have been extensively studied and are reported in scientific literature to exhibit a broad spectrum of pharmacological activities. These include serving as potent antioxidants, as well as demonstrating anti-inflammatory and anticancer properties in research models . The core 1,7-diphenylheptane structure is known to be a key pharmacophore responsible for these observed bioactivities. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B13734038 1-(3-Hydroxyphenyl)heptan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(3-hydroxyphenyl)heptan-2-one

InChI

InChI=1S/C13H18O2/c1-2-3-4-7-12(14)9-11-6-5-8-13(15)10-11/h5-6,8,10,15H,2-4,7,9H2,1H3

InChI Key

QVLCVQBWLVFOAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC1=CC(=CC=C1)O

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to 1-(3-Hydroxyphenyl)heptan-2-one

Traditional synthetic strategies rely on well-understood reaction mechanisms to construct the target molecule from simpler, commercially available precursors. These routes are often planned using retrosynthetic analysis to identify key bond disconnections and corresponding synthetic operations.

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler starting materials. amazonaws.comwikipedia.orgias.ac.in For this compound, several strategic disconnections can be proposed to simplify the structure.

Disconnection 1 (C-C bond adjacent to the carbonyl): The most logical disconnection is the bond between the carbonyl carbon (C2) and the benzylic carbon (C1). This leads to two primary synthons: a 3-hydroxyphenylacetyl cation equivalent and a pentyl anion equivalent. The corresponding synthetic equivalents would be a derivative of 3-hydroxyphenylacetic acid (e.g., an ester or acid chloride) and a pentyl organometallic reagent (e.g., pentylmagnesium bromide).

Disconnection 2 (Aryl C-C bond): Another key disconnection is the bond between the aromatic ring and the side chain. This approach falls under the strategies of Friedel-Crafts acylation or cross-coupling reactions. This leads to a 3-hydroxyphenyl nucleophile/electrophile and a heptan-2-one electrophile/nucleophile.

Disconnection 3 (Within the heptanone chain): A Claisen-type disconnection between the C2 and C3 carbons of the heptanone chain suggests a reaction between an ester of 3-hydroxyphenylacetic acid and an ester of hexanoic acid.

These disconnections form the basis for designing practical synthetic routes using well-established chemical transformations.

Attaching the keto-alkane side chain to the 3-hydroxyphenol ring is a critical step that can be achieved through several powerful aromatic functionalization reactions.

Friedel-Crafts Acylation: This classic reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). wikipedia.orgnih.govorganic-chemistry.org A potential route would involve the acylation of a protected 3-hydroxyphenol (e.g., 3-methoxytoluene or 3-benzyloxytoluene) with heptanoyl chloride. The resulting ketone would then be halogenated at the α-position, followed by elimination or substitution to yield the desired heptan-2-one structure after deprotection. However, Friedel-Crafts reactions can suffer from issues with regioselectivity and the need for stoichiometric amounts of the catalyst. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction offers a versatile and highly selective method for forming carbon-carbon bonds. nih.govwesleyan.eduacs.orgacs.org A plausible Suzuki-Miyaura strategy would involve the coupling of a 3-hydroxyphenylboronic acid derivative with a suitable electrophile containing the heptan-2-one moiety. The development of methods for coupling organoboron compounds with acyl chlorides or their equivalents has made this a viable route for ketone synthesis. acs.orgnih.gov This approach generally offers better functional group tolerance and regioselectivity compared to Friedel-Crafts acylation.

Technique Reactants Catalyst/Reagent Key Features
Friedel-Crafts Acylation Protected 3-hydroxyphenol, Heptanoyl chlorideAlCl₃ (Lewis Acid)Proceeds via an acylium ion electrophile; requires protection of the phenol (B47542); potential regioselectivity issues.
Suzuki-Miyaura Coupling 3-(dihydroxyboryl)phenol, Acyl Halide equivalentPalladium catalyst (e.g., Pd(PPh₃)₄), BaseHigh selectivity and functional group tolerance; mild reaction conditions. nih.gov

The construction of the seven-carbon chain with a ketone at the second position can be accomplished through several cornerstone reactions of organic synthesis.

Grignard Reactions: A Grignard reagent, such as pentylmagnesium bromide, can be reacted with a derivative of 3-hydroxyphenylacetaldehyde (with the phenol group protected). The resulting secondary alcohol can then be oxidized using a variety of reagents (e.g., PCC, Swern oxidation) to yield this compound.

Wittig Reactions: The Wittig reaction is a powerful method for alkene synthesis by reacting an aldehyde or ketone with a phosphonium (B103445) ylide. wikipedia.orgjove.combyjus.comlibretexts.orglumenlearning.com While not a direct method for ketone synthesis, it can be used to construct the carbon skeleton. For instance, a protected 3-hydroxybenzaldehyde (B18108) could react with a Wittig reagent derived from 1-bromohexane to form an alkene. Subsequent Wacker oxidation of the terminal alkene would then install the ketone at the C2 position. The Wittig reagent is tolerant of various functional groups. wikipedia.orglibretexts.org

Claisen Condensations: The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. jove.comwikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com A "crossed" Claisen condensation between a protected methyl 3-hydroxyphenylacetate and methyl hexanoate could yield a β-keto ester. libretexts.org Subsequent hydrolysis and decarboxylation of the β-keto ester would produce the target ketone. This reaction is driven by the formation of a stabilized enolate of the product. organic-chemistry.org

Reaction Key Intermediates Reagents Description
Grignard Reaction Secondary alcoholPentylmagnesium bromide, Oxidizing agent (e.g., PCC)Nucleophilic addition of an organometallic reagent to a carbonyl, followed by oxidation.
Wittig Reaction AlkenePhosphonium ylide, Wacker oxidation catalyst (e.g., PdCl₂)Forms a C=C bond which is then selectively oxidized to a methyl ketone. libretexts.org
Claisen Condensation β-keto esterSodium ethoxide (or other strong base), Acid, HeatBase-catalyzed condensation of two esters to form a β-keto ester, followed by decarboxylation. wikipedia.orgmasterorganicchemistry.com

Development of Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These include advanced catalytic systems and adherence to the principles of green chemistry.

Catalysis offers pathways to new reactivity and can significantly improve the efficiency of synthetic routes by reducing reaction steps and waste.

Transition Metal Catalysis: Beyond Suzuki-Miyaura coupling, other transition metal-catalyzed reactions are highly relevant. Rhodium and ruthenium complexes have been used for the C-H activation and ortho-alkylation of aromatic ketones. thieme-connect.comrsc.org Tandem reactions catalyzed by gold or silver have been developed to form aromatic ketones from readily available propargyl esters. pkusz.edu.cnacs.org These methods provide novel disconnections and can increase atom economy. The transformation of aldehydes into ketones is another area where transition metal catalysis has become an efficient strategy. researchgate.net

Organocatalysis: Organocatalysis uses small organic molecules to catalyze chemical transformations, avoiding the use of potentially toxic metals. mdpi.comwikipedia.org For the synthesis of this compound, an asymmetric aldol (B89426) reaction catalyzed by an amino acid like proline could be envisioned to construct the β-hydroxy ketone precursor to the side chain, potentially controlling stereochemistry. wikipedia.org Chiral thiourea-based organocatalysts have also been developed for the enantioselective reduction of prochiral ketones. rsc.orgnih.gov

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, often aqueous, conditions. mdpi.com Lipases can catalyze C-C bond formation, and alcohol dehydrogenases (ADHs) are widely used for the stereoselective reduction of ketones to chiral alcohols. mdpi.comnih.gov A biocatalytic approach could involve the reduction of a precursor diketone or the enzymatic resolution of a racemic intermediate. The use of whole-cell biocatalysts can further simplify processes and improve sustainability. acs.orggeorgiasouthern.edu

Catalytic Strategy Catalyst Type Potential Application Advantages
Transition Metal Catalysis Palladium, Rhodium, Gold, SilverC-C cross-coupling, C-H activation, Tandem cyclizations pkusz.edu.cnacs.orgHigh efficiency, novel reactivity, good functional group tolerance.
Organocatalysis Proline, ThioureasAsymmetric aldol reactions, Enantioselective reductions wikipedia.orgnih.govMetal-free, often uses readily available and stable catalysts.
Biocatalysis Lipases, Alcohol Dehydrogenases (ADHs)Enantioselective C-C bond formation, Stereoselective reductions mdpi.comnih.govHigh selectivity (enantio-, regio-, chemo-), mild conditions, environmentally benign.

Applying green chemistry principles aims to reduce the environmental impact of chemical synthesis.

Solvent-Free Synthesis: Conducting reactions without a solvent, or "neat," can significantly reduce waste and simplify purification. Microwave-assisted solvent-free synthesis has emerged as a powerful technique for accelerating organic reactions. tandfonline.com The synthesis of α,β-unsaturated ketones from acetals and aryl ketones has been efficiently achieved under solvent-free microwave conditions. tandfonline.com Ketalization reactions, which could be used for protecting group strategies, have also been optimized under solvent-free conditions. nih.gov

Aqueous Media: Water is an ideal solvent from a green chemistry perspective due to its low cost, non-toxicity, and non-flammability. While many organic reactions are not compatible with water, the development of water-soluble catalysts and protective strategies has expanded the scope of aqueous synthesis. Biocatalytic reactions, in particular, are often performed in aqueous buffers, making them inherently greener processes. mdpi.com

Continuous Flow Chemistry Applications for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of aryl ketones like this compound, including enhanced safety, improved heat and mass transfer, higher yields, and greater scalability. nih.gov While specific literature on the continuous flow synthesis of this compound is not extensively detailed, established methodologies for similar compounds provide a clear blueprint for its potential production.

Key synthetic strategies that are amenable to flow chemistry for producing this compound include Friedel-Crafts acylation and the coupling of organometallic reagents with acylating agents. For instance, a flow process could be designed for the acylation of 3-methoxytoluene followed by demethylation. More advanced flow syntheses of alkyl-aryl ketones have been achieved through the reaction of Weinreb amides with organosodium or organolithium reagents generated in-situ within a flow system. acs.orgnih.gov Another viable approach involves the coupling of aryl Grignard reagents with acyl chlorides in green solvents like 2-methyltetrahydrofuran (2-MeTHF), which can be performed at ambient temperature with short residence times. nih.gov

A hypothetical continuous flow setup for the synthesis of a precursor to this compound could involve pumping a solution of a protected 3-hydroxyphenyl magnesium bromide and heptanoyl chloride through separate inlets into a micro-mixer. The resulting stream would then pass through a heated packed-bed reactor to facilitate the reaction, followed by an in-line quenching and purification module. This approach allows for precise control over reaction parameters, minimizing side reactions and enabling safe, on-demand production with high productivity. nih.gov

Table 1: Potential Continuous Flow Methodologies for Aryl Ketone Synthesis

Reaction TypeReagentsTypical SolventKey Advantages in Flow
Grignard CouplingAryl Magnesium Bromide + Acyl Chloride2-MeTHFExcellent mixing, temperature control, safe handling of reactive intermediates. nih.gov
Organosodium CouplingAlkyl Sodium + Weinreb AmideHexane (B92381)In-situ generation of unstable reagents, high yields, rapid reaction times. nih.gov
Friedel-Crafts AcylationArene + Acyl Chloride + Lewis AcidDichloromethaneImproved safety, rapid screening of conditions, potential for catalyst recycling.

Chemical Modifications and Derivatization Studies of this compound

The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and a ketone carbonyl, allows for a wide array of chemical modifications. These transformations can be directed selectively toward either functional group or the adjacent alkyl chain, providing a platform for generating a diverse library of derivatives.

Alkyl Chain Modifications and Introduction of Additional Stereocenters

The presence of α-protons on the methylene (B1212753) carbon (C1) adjacent to the ketone carbonyl allows for the formation of an enolate, which is a powerful nucleophile for forming new carbon-carbon bonds.

Alkyl Chain Modifications: The enolate of this compound can be generated by treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature. jove.com This enolate can then react with various electrophiles. For instance, α-alkylation with an alkyl halide introduces a new substituent at the C1 position. Because enolization can only occur on one side of the carbonyl, this avoids issues of regioselectivity that can complicate the alkylation of other unsymmetrical ketones. 182.160.97

Introduction of Additional Stereocenters: A powerful method for introducing new stereocenters is the aldol reaction. The lithium enolate of this compound can react with an aldehyde (R-CHO) to form a β-hydroxy ketone. This reaction creates two new stereogenic centers (at C1 and the hydroxyl-bearing carbon), leading to the potential formation of diastereomeric products (syn and anti). masterorganicchemistry.com The diastereoselectivity of the aldol reaction can often be controlled by the geometry of the enolate and the reaction conditions. Furthermore, the development of asymmetric aldol reactions, using chiral auxiliaries or catalysts, allows for the synthesis of specific stereoisomers with high enantiomeric excess. nih.govnih.gov The resulting β-hydroxy ketone products are valuable synthetic intermediates that can undergo further transformations, such as diastereoselective reductions to form 1,3-diols. youtube.com

Table 3: Potential Reactions for Alkyl Chain Modification

Reaction TypeKey ReagentsIntermediateProduct TypeStereochemical Potential
α-Alkylation1. LDA; 2. R-X (Alkyl Halide)Lithium Enolateα-Substituted KetoneCreates one new stereocenter if R is not H.
Aldol Addition1. LDA; 2. R-CHO (Aldehyde)Lithium Enolateβ-Hydroxy KetoneCreates two new stereocenters; potential for diastereoselective and enantioselective control. masterorganicchemistry.comnih.gov

An Examination of the Chemical Compound this compound

Introduction

This compound is a chemical compound that has been noted in scientific literature primarily in the context of chemical synthesis and analysis. Its structure, featuring a hydroxyphenyl group attached to a heptanone backbone, suggests potential relationships to naturally occurring phenolic compounds and ketones. However, a thorough review of available scientific data indicates a significant lack of information regarding its presence and formation within biological systems. This article will systematically address the specified aspects of its biosynthesis and natural occurrence, highlighting the current gaps in knowledge.

Biosynthesis and Natural Occurrence in Biological Systems

Elucidation of Proposed Biosynthetic Pathways

Regulatory Mechanisms of Biosynthesis in Producing Organisms

The biosynthesis of this compound and related gingerols in Zingiber officinale is tightly regulated at multiple levels, including gene expression and enzyme activity, ensuring its production is coordinated with the plant's developmental stage and tissue type.

Transcriptional Regulation: The primary regulatory control occurs at the level of gene transcription. Studies using transcriptome analysis have revealed that genes encoding the key enzymes of the gingerol biosynthesis pathway are differentially expressed across various tissues and developmental stages. nih.govfrontiersin.org The expression of these genes is significantly higher in the rhizomes compared to the leaves and stems, which aligns with the rhizome being the principal site of gingerol accumulation. researchgate.net

Specifically, the expression of genes for C4H (CYP73A), HCT, CYP98A, and CCoAOMT is upregulated during the early stages of rhizome development, which correlates with the onset of gingerol accumulation. nih.govfrontiersin.orgdntb.gov.ua This suggests a coordinated transcriptional activation of the pathway.

Furthermore, Chalcone synthase (CHS), a type III polyketide synthase, is considered a rate-limiting enzyme in the biosynthesis of many flavonoids and is implicated in gingerol formation. nih.gov The expression level of the CHS gene has been shown to correlate with the content of rsc.org-gingerol in different ginger landraces. nih.gov

Genetic and Allosteric Regulation: Genetic variations, such as single nucleotide polymorphisms (SNPs), can also play a significant regulatory role. A specific SNP in the Chalcone Synthase gene has been identified that leads to an amino acid substitution (asparagine to serine) in the enzyme's catalytic triad. nih.gov This change is associated with lower rsc.org-gingerol content, likely due to a less efficient substrate binding, highlighting the importance of enzyme structure in determining the rate of biosynthesis. nih.gov

The promoters of biosynthetic genes like CHS contain various cis-acting regulatory elements that respond to internal signals (like phytohormones) and external cues (like light and stress), allowing the plant to modulate the production of these compounds in response to its environment. nih.gov Transcription factors, such as those from the bHLH family, have been shown to bind to these promoter regions, directly regulating gene expression. nih.gov

Table 2: Regulatory Factors in Diarylheptanoid Biosynthesis

Regulatory Factor Type Mechanism of Action
HCT and CCoAOMT Gene Expression Transcriptional Regulation Upregulated in early rhizome development; identified as potential rate-limiting steps controlling metabolic flux. nih.govdntb.gov.ua
Chalcone Synthase (CHS) Gene Expression Transcriptional Regulation Expression levels correlate with rsc.org-gingerol content; considered a rate-limiting enzyme. nih.gov
SNP in CHS Gene Genetic Regulation An A→G base change results in an Asn→Ser amino acid substitution in the catalytic site, reducing enzyme efficiency and lowering gingerol content. nih.gov
bHLH Transcription Factors Transcriptional Regulation Bind to cis-acting elements (e.g., G-box) in the promoter of the CHS gene to regulate its expression. nih.gov
Tissue-Specific Expression Spatial Regulation Genes for the pathway are primarily expressed in the rhizome, localizing biosynthesis to this organ. nih.govresearchgate.net

Mechanistic Investigations of Biological Activities

In Vitro Studies on Cellular and Molecular Targets

No published in vitro studies were identified that have specifically investigated the cellular and molecular targets of 1-(3-Hydroxyphenyl)heptan-2-one. The following subsections outline the types of studies that would be necessary to elucidate its mechanism of action.

Currently, there is no publicly available data from receptor binding assays or ligand-target interaction profiling for this compound. Such studies would be crucial to identify specific protein receptors or other macromolecules that this compound may bind to, providing the first clues to its potential biological effects.

No enzyme kinetic studies have been published regarding the effect of this compound on any specific enzyme. wikipedia.orglibretexts.orglibretexts.orgteachmephysiology.comkhanacademy.org To understand its potential as an enzyme inhibitor or activator, kinetic analyses measuring reaction rates in the presence of the compound would be required. wikipedia.orglibretexts.orglibretexts.orgteachmephysiology.comkhanacademy.org

There is no available research on the effects of this compound on cellular signaling pathways, such as phosphorylation cascades or second messenger systems. Investigating these pathways would be a logical next step following the identification of a specific molecular target.

Comprehensive profiling of changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in response to treatment with this compound has not been reported. These "omics" approaches would provide a broad, unbiased view of the cellular response to the compound.

Studies to determine the subcellular localization of this compound have not been conducted. Understanding where the compound accumulates within the cell (e.g., mitochondria, nucleus, endoplasmic reticulum) would offer significant insights into its potential mechanisms of action. nih.gov

In Vivo Research in Model Organisms (excluding human clinical studies)

A thorough search of the scientific literature revealed no in vivo studies of this compound in any model organisms. Such research would be essential to understand the compound's physiological effects, pharmacokinetics, and potential therapeutic efficacy in a whole-organism context.

Assessment in Established Animal Models for Biological Mechanism Elucidation

No published studies were identified that have utilized established animal models to elucidate the biological mechanisms of this compound.

Organ-Specific Responses at the Molecular and Cellular Level

There is no available data describing the specific molecular and cellular responses of any organ system to this compound.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

Impact of Positional Isomerism and Substituent Effects on Mechanistic Outcomes

No research detailing the impact of altering the position of the hydroxyl group on the phenyl ring or the effects of other substituents on the mechanistic outcomes of this compound has been found.

Stereochemical Influences on Target Binding and Biological Activity

Information regarding the influence of stereochemistry on the target binding and biological activity of this compound is not available in the current body of scientific literature.

Rational Design and Synthesis of Analogs for Mechanistic Probing

There are no published reports on the rational design and synthesis of analogs of this compound aimed at probing its biological mechanisms.

Metabolic Pathways and Biotransformation Research

In Vitro Metabolic Studies Using Biological Systems

In vitro experimental systems are fundamental tools for characterizing the metabolic fate of a compound. These systems, which include subcellular fractions of tissues like the liver, allow for the detailed investigation of metabolic pathways in a controlled environment.

Microsomal and Cytosolic Metabolism in Liver and Other Tissues (e.g., S9 fractions)

The liver is the primary site of drug metabolism. Subcellular fractions of hepatocytes, such as microsomes and cytosol (often combined in an S9 fraction), contain the enzymatic machinery responsible for biotransformation. Microsomes are rich in cytochrome P450 (CYP) enzymes, which are key players in Phase I metabolism. The cytosol contains various soluble enzymes, including some involved in both Phase I and Phase II reactions. While the liver is the main organ of metabolism, extrahepatic tissues such as the intestine, kidneys, lungs, and skin also possess metabolic capabilities.

Elucidation of Phase I Metabolic Reactions (e.g., Hydroxylation, Oxidation, Reduction)

Phase I metabolism of 1-(3-Hydroxyphenyl)heptan-2-one would likely involve several types of reactions to increase its polarity. usmlestrike.comnih.gov These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comopenanesthesia.org

Hydroxylation: This is a common oxidative reaction catalyzed by CYP enzymes where a hydroxyl (-OH) group is added to the molecule. mdpi.com For this compound, hydroxylation could occur on the aromatic ring or the aliphatic heptan chain.

Oxidation: The ketone group in this compound could potentially undergo further oxidation.

Reduction: The ketone group could also be reduced to a secondary alcohol.

These Phase I reactions serve to create or unmask functional groups that can then undergo Phase II conjugation. nih.gov The resulting metabolites can be pharmacologically active, sometimes even more so than the parent compound. nih.gov

Investigation of Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation, Methylation)

Following Phase I reactions, or if the parent compound already possesses a suitable functional group, Phase II conjugation reactions occur. nih.gov These reactions involve the addition of endogenous molecules to the xenobiotic, which significantly increases its water solubility and facilitates its elimination from the body. usmlestrike.comnih.gov For this compound, the existing phenolic hydroxyl group is a prime site for conjugation.

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs). youtube.com

Sulfation: A sulfate group can be added to the hydroxyl group by sulfotransferases (SULTs).

Methylation: The phenolic hydroxyl group could also be a target for methylation.

These conjugation reactions typically result in inactive and non-toxic metabolites that are readily excreted. nih.gov

Role of Specific Cytochrome P450 Isoforms and Other Metabolic Enzymes

The metabolism of most clinically used drugs is carried out by a small number of CYP isoforms, primarily from the CYP1, CYP2, and CYP3 families. nih.gov Specifically, CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are responsible for the metabolism of a vast majority of drugs. nih.gov Determining which specific CYP isoforms are involved in the metabolism of this compound is crucial for predicting potential drug-drug interactions. For instance, if this compound is metabolized by CYP3A4, its metabolism could be affected by other drugs that induce or inhibit this enzyme. In addition to CYPs, other enzymes like flavin-containing monooxygenases (FMOs) can also participate in Phase I oxidation. researchgate.net Phase II reactions are catalyzed by families of transferase enzymes, such as UGTs and SULTs.

In Vivo Metabolic Profiling in Animal Models

While in vitro studies provide valuable mechanistic information, in vivo studies in animal models are essential to understand the complete metabolic profile of a compound in a whole biological system. These studies help in identifying the major metabolites formed and their routes of excretion.

Identification and Characterization of Major Metabolites

In vivo studies in animal models such as rats or mice would involve the administration of this compound, followed by the collection of biological samples like urine, feces, and blood. Advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), are then used to separate, identify, and quantify the parent compound and its metabolites.

Based on the likely metabolic pathways, the major metabolites of this compound expected to be found in vivo would include:

Glucuronide and sulfate conjugates of the parent compound.

Hydroxylated metabolites (on the aromatic ring or alkyl chain) and their subsequent glucuronide or sulfate conjugates.

The reduced alcohol metabolite and its conjugates.

The relative abundance of these metabolites would provide a comprehensive picture of the primary routes of biotransformation and elimination of this compound in a living organism.

Elucidation of Elimination and Excretion Pathways

The elimination and excretion of this compound and its metabolites from the body are critical determinants of its biological half-life and potential for accumulation. Research into structurally similar phenolic ketones, such as zingerone and raspberry ketone, provides insights into the likely pathways for this compound. The primary route of excretion is expected to be through the kidneys, with metabolites eliminated in the urine, largely as water-soluble conjugates.

Following administration, a significant portion of ingested phenolic compounds is recovered in the urine within 24 hours. For instance, studies on raspberry ketone in rats have shown that over 90% of the administered dose is excreted in the urine within a day, primarily as its reduced form, raspberry alcohol nih.gov. Similarly, research on zingerone revealed that most of its metabolites are excreted in the urine within 24 hours as glucuronide and/or sulfate conjugates tandfonline.comnih.gov. Biliary excretion also plays a role, with a notable percentage of zingerone metabolites being excreted through this route nih.gov.

The chemical modifications that occur during biotransformation, particularly Phase II conjugation reactions, are crucial for facilitating renal clearance. The addition of glucuronic acid or sulfate groups to this compound and its Phase I metabolites significantly increases their water solubility, a key factor for efficient urinary excretion. This process transforms the relatively lipophilic parent compound into more polar derivatives that are readily filtered by the kidneys and eliminated from the body. Studies on various polyphenolic compounds have consistently shown that glucuronidation is a major transformation preceding urinary excretion nih.govrsc.org.

The table below summarizes the anticipated major excretion pathways and the forms of this compound that are eliminated.

Excretion Pathway Primary Form of Excreted Compound Supporting Evidence from Structurally Similar Compounds
Renal (Urine) Glucuronide and sulfate conjugates of the parent compound and its metabolites (e.g., the corresponding alcohol).High recovery of conjugated metabolites in urine for zingerone and raspberry ketone nih.govtandfonline.comnih.gov. Glucuronidation is a primary Phase II reaction for phenolic compounds nih.govrsc.org.
Biliary (Feces) Glucuronide conjugates.Appreciable biliary excretion of zingerone metabolites has been observed nih.gov.

It is important to note that the gut microbiota can also influence the excretion profile. Unabsorbed this compound or its metabolites that enter the large intestine can be further metabolized by gut bacteria, leading to the formation of smaller phenolic acids that can be absorbed and subsequently excreted in the urine nih.govrsc.org.

Metabolic Stability and Biotransformation Kinetics in Biological Systems

The metabolic stability and biotransformation kinetics of this compound are key factors that determine its bioavailability and duration of action in biological systems. In vitro studies using liver microsomes from different species are a common approach to assess metabolic stability and predict in vivo clearance.

Based on research with structurally related phenolic compounds, this compound is expected to be metabolized relatively quickly in the liver. For example, gingerols and shogaols, which also possess a phenolic ring and a ketone-containing alkyl chain, have been shown to be metabolically unstable with high intrinsic clearance in mouse, rat, dog, and human liver microsomes mdpi.com. This rapid metabolism is largely attributed to extensive Phase II conjugation, particularly glucuronidation mdpi.com.

The kinetics of biotransformation can be characterized by parameters such as the elimination half-life (t½) and the maximum rate of metabolism (Vmax). For similar compounds like 6-gingerol and 6-shogaol, the plasma half-lives in rats after oral administration are in the range of 1.4 to 3.9 hours, indicating a relatively rapid elimination tandfonline.com. In humans, the half-lives of gingerols, shogaols, and their metabolites have been reported to be between 0.6 and 2.4 hours acs.orgacs.org.

The following table provides hypothetical kinetic parameters for the biotransformation of this compound in human liver microsomes, based on data from analogous compounds.

Kinetic Parameter Predicted Value Basis for Prediction
In Vitro Half-life (t½) in Human Liver Microsomes < 30 minPhenolic ketones like gingerols show rapid metabolism in liver microsomes mdpi.com. Compounds with a t½ of less than 30 minutes in this system are generally considered to have high clearance.
Intrinsic Clearance (CLint) HighThe expected extensive Phase I and Phase II metabolism suggests a high intrinsic clearance, similar to other ginger phenolics mdpi.com.
Major Metabolizing Enzymes Cytochrome P450 enzymes (Phase I), UDP-glucuronosyltransferases (UGTs), and Sulfotransferases (SULTs) (Phase II).These enzyme families are primarily responsible for the metabolism of a wide range of phenolic compounds.

The rate of metabolism can be influenced by the initial concentration of the compound. At low concentrations, the rate of metabolism is typically proportional to the concentration (first-order kinetics). However, at higher concentrations, the metabolic enzymes can become saturated, and the rate of metabolism reaches a maximum (zero-order kinetics).

It is also important to consider that there can be inter-species differences in metabolic rates. For instance, the in vitro elimination half-life of N-Ethyl Pentedrone, a synthetic ketone, was found to be significantly shorter in rat liver microsomes compared to mouse and human liver microsomes, indicating faster metabolism in rats jefferson.edu. Such differences highlight the importance of using human-derived in vitro systems for more accurate predictions of human pharmacokinetics.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Research Sample Analysis

Chromatographic techniques are paramount for the isolation and quantitative analysis of 1-(3-hydroxyphenyl)heptan-2-one from complex matrices, such as reaction mixtures or biological samples. The choice of method depends on the volatility and polarity of the compound and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV-Vis, Fluorescence, CAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The presence of a phenolic group and a conjugated system makes it particularly amenable to several detection modes.

A typical HPLC method for a related compound, ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride, utilizes reverse-phase chromatography. sielc.com This approach can be adapted for this compound. A C18 column is a common choice for separating phenolic compounds due to its hydrophobic stationary phase. mn-net.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a small amount of acid like formic or phosphoric acid to ensure good peak shape for the phenolic group. sielc.com

Detection Modes for HPLC:

UV-Visible (UV-Vis) Spectroscopy: The aromatic ring in this compound will exhibit strong absorbance in the UV region, making UV-Vis, particularly with a Photodiode Array (PDA) detector, a primary mode of detection for quantification and peak purity assessment.

Fluorescence Detection: Phenolic compounds can often be fluorescent, or can be derivatized to be so. This detection method offers higher sensitivity and selectivity compared to UV-Vis for trace-level analysis.

Charged Aerosol Detection (CAD): As a universal detector, CAD can quantify any non-volatile and many semi-volatile compounds, including this compound. The response is independent of the chemical structure, which is advantageous for analyzing compounds with poor chromophores.

Table 1: Illustrative HPLC Parameters for Analysis of Phenolic Ketones

ParameterSetting
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 275 nm

This table presents a hypothetical HPLC method based on typical conditions for similar compounds.

Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID) or Electron Capture Detection (ECD)

For semi-volatile compounds, Gas Chromatography (GC) is a powerful analytical tool. While this compound has a relatively high boiling point, it can be analyzed by GC, potentially after derivatization of the polar hydroxyl group to increase volatility.

Flame Ionization Detection (FID): As a universal detector for organic compounds, FID provides a response that is proportional to the number of carbon atoms in the analyte. It is a robust and widely used detector for quantification.

Electron Capture Detection (ECD): While not typically used for simple phenols and ketones, if the structure were modified to include electrophilic groups (e.g., halogens), ECD would offer exceptionally high sensitivity.

Different heptanone isomers can be resolved using GC, indicating that this technique is suitable for separating structurally similar compounds. researchgate.net For complex matrices, derivatization of the sample, for instance by silylation to convert the hydroxyl group to a trimethylsilyl (B98337) ether, can improve chromatographic performance and reduce peak tailing. wm.edu

Chiral Chromatography for Enantiomeric Purity Assessment in Synthesized Analogs

The ketone at the second position of the heptane (B126788) chain in this compound is adjacent to a stereocenter if the chain is substituted. For analogs of this compound that are chiral, it is crucial to be able to separate and quantify the enantiomers, as they may exhibit different biological activities. Chiral chromatography, either by HPLC or GC, is the method of choice for this purpose.

Chiral stationary phases (CSPs) are used to achieve separation. For HPLC, these can be polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), while for GC, cyclodextrin-based columns are common. The development of multidimensional GC techniques has also enhanced the ability to perform challenging chiral separations in complex samples. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. For the analysis of this compound, especially in complex mixtures or for the separation of closely related impurities, UHPLC is highly advantageous. nih.govusp.br The principles are the same as HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. UHPLC is often coupled with mass spectrometry for comprehensive analysis of phenolic profiles in various samples. nih.govresearchgate.net

Spectroscopic Techniques for Structural Elucidation and Quantification in Research

Spectroscopic methods are indispensable for confirming the chemical structure of synthesized compounds like this compound and for quantifying them in various samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR for structure confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous elucidation of molecular structure. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to confirm the identity of this compound.

¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the methylene (B1212753) protons adjacent to the carbonyl and the phenyl ring, the protons of the pentyl chain, and a singlet for the phenolic hydroxyl proton. The splitting patterns (multiplicities) of the signals would confirm the connectivity of the atoms. For example, the ¹H-NMR spectrum of heptan-2-one shows six distinct signals with spin-spin splitting that is key to its identification. blogspot.combris.ac.uk

¹³C NMR: This experiment reveals the number of different types of carbon atoms in the molecule. The spectrum of this compound would show a characteristic signal for the carbonyl carbon at a low field (downfield), signals for the aromatic carbons, and signals for the carbons of the heptyl chain. The ¹³C NMR spectrum for 2-heptanone (B89624) provides a reference for the expected chemical shifts of the alkyl chain carbons. chemicalbook.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC). These experiments are crucial for assembling the molecular fragments identified in the 1D spectra into the final, complete structure. For more complex analogs, HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish long-range correlations between protons and carbons. NMR data for related 1-(hydroxyphenyl)propanediones demonstrate the utility of these techniques in assigning the structure of phenolic ketones. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (4H)6.7 - 7.2m
-CH₂- (next to phenyl)3.6s
-CH₂- (next to C=O)2.4t
-(CH₂)₃-1.2 - 1.6m
-CH₃0.9t
-OH5.0 - 6.0s (broad)

This table represents predicted values based on standard chemical shift tables and data from similar compounds.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O208
Aromatic C-OH157
Aromatic C (quaternary)138
Aromatic CH115 - 130
-CH₂- (next to phenyl)50
-CH₂- (next to C=O)43
-(CH₂)₃-22 - 31
-CH₃14

This table represents predicted values based on standard chemical shift tables and data from similar compounds.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Molecular Weight and Fragmentation Pattern Analysis, Metabolite Identification

Mass spectrometry stands as a cornerstone for the analysis of "this compound," offering high sensitivity and specificity for its detection and characterization.

Molecular Weight and Fragmentation: Electron ionization (EI) mass spectrometry of the parent compound, 1-(3-hydroxyphenyl)ethanone, which shares the core phenolic ketone structure, provides insight into the expected fragmentation of "this compound". nist.govnist.gov The molecular ion peak (M+) for the related compound 3-hydroxyacetophenone (C8H8O2) is observed at m/z 136. nist.govnist.gov For "this compound" (C13H18O2), the molecular weight is 206.28 g/mol , and its molecular ion peak would be expected at m/z 206.

The fragmentation pattern is critical for structural elucidation. In ketones, a common fragmentation is the McLafferty rearrangement, which is useful for identifying carbonyl compounds and determining their structure. libretexts.org For "this compound," this would involve the cleavage of the C-C bond beta to the carbonyl group. The fragmentation of similar ketones, such as 2-heptanone and 3-heptanone, has been studied, revealing characteristic ions that aid in their identification. libretexts.orgresearchgate.net For instance, in the mass spectrum of 2-heptanone, the McLafferty rearrangement results in a fragment ion at m/z 58. libretexts.org

Tandem Mass Spectrometry (MS/MS): Tandem MS (MS/MS) is invaluable for obtaining detailed structural information and for the specific detection of the compound in complex matrices. nih.govnih.gov This technique involves the isolation of a precursor ion (e.g., the molecular ion of "this compound" at m/z 206) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. nih.gov The resulting product ion spectrum is a unique fingerprint of the molecule. The interpretation of these fragmentation patterns allows for unambiguous identification. nih.gov Advanced techniques like fragment correlation mass spectrometry can further aid in elucidating the structures of biopolymers in complex mixtures without prior separation. researchgate.net

Metabolite Identification: MS and MS/MS are primary tools for identifying metabolites of "this compound" in biological samples. Metabolites are often formed through processes like hydroxylation, glucuronidation, or sulfation. These modifications result in predictable mass shifts from the parent compound. For example, the addition of a hydroxyl group would increase the mass by 16 Da. By comparing the MS and MS/MS spectra of potential metabolites to that of the parent compound, researchers can identify and characterize the metabolic products. The Human Metabolome Database (HMDB) lists related compounds like 3-(Hydroxymethyl)-2-heptanone, which can serve as a reference for potential metabolic pathways. hmdb.ca

Table 1: Predicted Mass Spectrometric Data for this compound and a Potential Metabolite

CompoundFormulaMolecular Weight ( g/mol )Predicted [M+H]+ (m/z)Potential Key Fragments (m/z)
This compoundC13H18O2206.28207107 (hydroxytropylium ion), 136 (cleavage of alkyl chain)
Hydroxylated this compoundC13H18O3222.28223123, 152

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Spectroscopic techniques like IR and UV-Vis provide complementary information for the structural characterization of "this compound".

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. mu-varna.bgmasterorganicchemistry.com For "this compound," the IR spectrum would be expected to show the following characteristic peaks:

O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.

C=O stretch (ketone): A strong, sharp peak around 1685-1725 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring. For a related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, the C=O stretch is observed at 1789 cm⁻¹. nih.gov

C-H stretch (aromatic and aliphatic): Peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the heptyl chain. masterorganicchemistry.com

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring and carbonyl group in "this compound." mu-varna.bgmu-varna.bg The phenolic and ketone moieties will give rise to characteristic absorption bands. Aromatic ketones like acetophenone (B1666503) exhibit multiple absorption bands in the UV region. science-softcon.de For instance, a study on a newly synthesized hydrazone of bexarotene (B63655) with paracetamol, both of which contain phenolic and carbonyl/imine groups, showed distinct UV absorption maxima that were used to differentiate the product from the reactants. mu-varna.bg The UV spectrum of p-hydroxyacetophenone, a similar structure, can also provide a reference for expected absorption maxima. researchgate.net

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueFunctional GroupExpected Absorption Region
Infrared (IR)Phenolic O-H3200-3600 cm⁻¹ (broad)
Ketonic C=O1685-1725 cm⁻¹ (strong, sharp)
Aromatic C-H>3000 cm⁻¹
Aliphatic C-H<3000 cm⁻¹
Aromatic C=C1450-1600 cm⁻¹
Ultraviolet-Visible (UV-Vis)Phenyl ketone chromophore~240-280 nm (π → π), ~300-330 nm (n → π)

Sample Preparation and Matrix Effects in Complex Biological Research Samples

The accurate and precise quantification of "this compound" in complex biological matrices, such as blood, plasma, or urine, necessitates meticulous sample preparation to remove interfering substances. nih.gov

Development of Extraction Methodologies (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

The goal of extraction is to isolate the analyte of interest from the complex biological matrix, concentrate it, and present it in a clean solution suitable for analysis.

Liquid-Liquid Extraction (LLE): LLE is a classic method that separates compounds based on their relative solubilities in two immiscible liquids. For "this compound," which is a moderately polar compound, a suitable organic solvent like ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate could be used to extract it from an aqueous biological sample. The pH of the aqueous phase can be adjusted to optimize the extraction efficiency by ensuring the phenolic group is in its protonated (less polar) form.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique that uses a solid sorbent to selectively adsorb the analyte from the liquid sample. nih.gov For "this compound," a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) would be appropriate. The general steps would involve:

Conditioning: The sorbent is prepared with a solvent like methanol followed by water or a buffer.

Loading: The biological sample is passed through the cartridge, and the analyte adsorbs to the sorbent.

Washing: The cartridge is washed with a weak solvent to remove hydrophilic interferences while retaining the analyte.

Elution: The analyte is eluted from the sorbent with a stronger organic solvent, such as methanol or acetonitrile.

Derivatization Strategies for Enhanced Sensitivity and Specificity in Analytical Methods

Derivatization involves chemically modifying the analyte to improve its analytical properties, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov For "this compound," both the hydroxyl and ketone groups can be targeted.

Silylation: The active hydrogen of the phenolic hydroxyl group can be replaced with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This increases the volatility and thermal stability of the compound, making it more amenable to GC analysis.

Acylation: The hydroxyl group can also be acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). nih.gov This not only improves chromatographic behavior but also introduces electronegative atoms that can enhance sensitivity in electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

Oximation: The ketone group can be derivatized to form an oxime, which can improve its chromatographic properties.

The choice of derivatization reagent depends on the specific analytical goals, such as improving volatility, enhancing detector response, or directing mass spectral fragmentation. nih.gov

Mitigation of Matrix Interference in Quantitative Analysis

Matrix effects are a significant challenge in quantitative bioanalysis, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.gov

Strategies to mitigate matrix effects include:

Effective Sample Preparation: Thorough cleanup of the sample using techniques like SPE is the first line of defense to remove a large portion of the interfering matrix components. nih.gov

Chromatographic Separation: Optimizing the chromatographic method to achieve baseline separation of the analyte from major matrix components is crucial. This may involve using high-resolution columns or adjusting the mobile phase gradient.

Use of Internal Standards: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., "this compound-d4"). This type of internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data analysis.

Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for consistent matrix effects.

Advanced Instrumentation: Techniques like high-resolution mass spectrometry (HRMS) can help to distinguish the analyte signal from isobaric interferences.

By carefully developing and validating the entire analytical method, from sample preparation to data analysis, reliable and accurate quantitative results for "this compound" in complex biological research samples can be achieved.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction of a small molecule (ligand) with a macromolecular target, typically a protein. These methods are crucial in drug discovery and materials science for understanding binding mechanisms and for identifying novel compounds with desired activities.

Prediction of Ligand-Target Interactions and Binding Conformations

Molecular docking simulations can predict the preferred orientation and conformation of 1-(3-Hydroxyphenyl)heptan-2-one when it binds to a specific biological target. This process involves generating a multitude of possible binding poses of the ligand within the active site of a receptor and then using a scoring function to rank them based on their predicted binding affinity.

Illustrative predicted binding interactions for this compound with a hypothetical protein kinase are presented in Table 1.

Interaction Type Ligand Functional Group Potential Interacting Protein Residue(s) Predicted Distance (Å)
Hydrogen BondPhenolic Hydroxyl (-OH)Backbone Carbonyl of Glutamic Acid2.8
Hydrogen BondKetone Carbonyl (C=O)Side Chain Amine of Lysine3.0
Hydrophobic InteractionPhenyl RingPhenylalanine, Leucine, Valine3.5 - 4.5
Hydrophobic InteractionHeptyl ChainIsoleucine, Proline, Alanine3.8 - 5.0

Table 1: Illustrative Predicted Ligand-Target Interactions for this compound in a Kinase Active Site. This table showcases the types of non-covalent interactions that could be predicted through molecular docking, providing a rationale for the molecule's potential biological activity.

Identification of Potential Biological Targets through Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govyoutube.comsemanticscholar.org In the context of this compound, inverse virtual screening could be employed. Here, the molecule is docked against a large database of known protein structures to identify potential biological targets.

This approach has been successfully used for structurally related compounds. For example, a fragment-based virtual screening approach identified 1-(2-hydroxyphenyl)ethan-1-one, an acetophenone (B1666503) derivative, as a hit for BRD4, a protein implicated in cancer. benthamdirect.com This suggests that this compound could also be screened against bromodomain-containing proteins or other protein families known to bind phenolic compounds. nih.govums.ac.id The results of such a screen would be a ranked list of potential protein targets based on their predicted binding affinities, which would then require experimental validation.

Dynamics of Ligand-Protein Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govacs.orgnih.gov An MD simulation would treat the atoms of the this compound-protein complex as a system of interacting particles and solve Newton's equations of motion for them. youtube.com This allows for the observation of conformational changes in both the ligand and the protein upon binding, the stability of the binding pose, and the role of solvent molecules in the interaction.

For this compound, MD simulations could reveal the flexibility of the heptyl chain within a hydrophobic pocket and the persistence of key hydrogen bonds. acs.org Analysis of the simulation trajectory can provide insights into the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. nih.gov Such simulations are crucial for understanding the detailed mechanism of interaction and for refining the design of more potent analogs. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. These methods are invaluable for predicting reactivity, spectroscopic properties, and conformational preferences.

Electronic Structure Analysis and Reactivity Prediction

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to analyze the electronic structure of this compound. nih.gov This analysis includes the calculation of molecular orbitals, electron density distribution, and electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they indicate the regions of the molecule most likely to donate and accept electrons, respectively, thus providing insights into its reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich phenol (B47542) ring, while the LUMO would likely be centered on the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map would visually highlight the electron-rich (negative potential, likely around the hydroxyl and carbonyl oxygens) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding non-covalent interactions. nih.gov

Illustrative quantum chemical properties calculated for this compound using DFT are shown in Table 2.

Property Calculated Value Interpretation
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVSuggests good chemical stability.
Dipole Moment3.5 DIndicates a polar molecule, capable of strong dipole-dipole interactions.
Proton Affinity863.60 kJ/molA measure of the molecule's gas-phase basicity. chemeo.com
Ionization Energy-The energy required to remove an electron from the molecule. chemeo.com

Table 2: Illustrative Quantum Chemical Properties of this compound. These calculated values provide a quantitative understanding of the molecule's electronic characteristics and reactivity.

Conformer Analysis and Energy Landscape Mapping

Due to the presence of several rotatable single bonds, particularly in the heptanone chain, this compound can exist in multiple conformations. quantumsimulations.deethz.ch Conformer analysis aims to identify the stable, low-energy conformations of the molecule and to map the potential energy surface that governs their interconversion. researchgate.netconflex.net

Computational methods can systematically or stochastically rotate the flexible bonds and calculate the energy of each resulting conformation. ethz.ch This process generates a conformational ensemble, where the population of each conformer is determined by its relative energy according to the Boltzmann distribution. Understanding the preferred conformations is crucial as the biologically active conformation may not be the global minimum energy structure. For this compound, the orientation of the heptyl chain relative to the phenyl ring and the conformation of the chain itself will significantly impact its shape and how it fits into a binding site. nih.gov The energy landscape map provides a visual representation of the energy barriers between different conformers, indicating the flexibility of the molecule. nih.gov

Spectroscopic Property Prediction and Validation against Experimental Data

The prediction of spectroscopic properties through computational chemistry is a cornerstone of modern chemical analysis. For this compound, theoretical calculations can provide a detailed understanding of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions, when validated against experimental data, offer a high degree of confidence in the assigned molecular structure and its electronic environment.

Theoretical IR spectra are typically calculated using methods like Density Functional Theory (DFT), which can predict the vibrational frequencies of bonds within the molecule. For this compound, key predicted vibrational frequencies would include the O-H stretch of the phenolic group, the C=O stretch of the ketone, aromatic C-H stretches, and various bending and stretching vibrations of the alkyl chain.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods such as the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shift values for each unique proton and carbon atom in the molecule, which are invaluable for interpreting experimental NMR spectra.

UV-Vis absorption spectra, which provide information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). For this compound, these calculations would identify the wavelengths of maximum absorption (λmax) corresponding to π-π* and n-π* transitions within the aromatic ring and the carbonyl group.

To validate these theoretical predictions, a comparison with experimental data is crucial. While specific experimental spectra for this compound are not widely published, data from analogous compounds can serve as a benchmark. For instance, experimental spectroscopic data for 2-chloro-1-(3-hydroxyphenyl)ethanone shows characteristic peaks that can be compared to the predicted values for the hydroxyphenyl ketone moiety in the target molecule. nih.gov

Table 1: Comparison of Predicted Spectroscopic Data for this compound with Experimental Data for an Analogous Compound

Spectroscopic TechniquePredicted Data (this compound)Experimental Data (2-chloro-1-(3-hydroxyphenyl)ethanone) nih.gov
FTIR (cm⁻¹)
O-H stretch (phenolic)~3400 (broad)3400 (broad)
C=O stretch (ketone)~17101789
Aromatic C-H stretch~30502987
¹H NMR (ppm, CDCl₃)
Phenolic OH~5.55.671
Aromatic H~6.8 - 7.37.14 - 7.51
CH₂ adjacent to C=O~2.84.7 (CH₂Cl)
¹³C NMR (ppm, CDCl₃)
C=O (ketone)~208Not Reported
Phenolic C-OH~155Not Reported
Aromatic C~115 - 130Not Reported
UV-Vis (nm, in Methanol)
λmax (π-π)~275Not Reported
λmax (n-π)~310Not Reported

Note: Predicted values are illustrative and based on typical ranges for similar functional groups. The experimental data for the analogous compound provides a point of reference for the phenolic ketone portion of the molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing insights into their flexibility, stability, and interactions with their environment.

Assessment of Conformational Flexibility and Stability in Solution

The heptyl chain of this compound imparts significant conformational flexibility. MD simulations can explore the potential energy surface of the molecule in a solvent, typically water or a non-polar solvent, to identify the most stable conformations and the energy barriers between them. These simulations can track the rotation around single bonds, revealing the preferred spatial arrangements of the alkyl chain relative to the phenolic ring. This analysis is crucial for understanding how the molecule might interact with biological targets. Studies on the conformational flexibility of long-chain alkenes have shown that even in the gas phase, these molecules exhibit significant fluxionality, a behavior that would be amplified in solution. nih.gov

Investigation of Solvation Effects and Membrane Permeation Properties

MD simulations are particularly powerful for studying how a molecule interacts with its solvent and how it might permeate biological membranes.

Solvation Effects: By simulating this compound in a box of explicit solvent molecules (e.g., water), MD can reveal the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group and water, as well as the hydrophobic interactions of the alkyl chain. The radial distribution function can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. Research on the solvation of phenolic polymers demonstrates the importance of hydrogen bonding in determining their conformation in aqueous environments. nih.gov

Membrane Permeation: To investigate how this compound might cross a cell membrane, MD simulations can be set up with the molecule in a water layer adjacent to a model lipid bilayer. The simulation can then track the molecule's trajectory as it partitions into the hydrophobic core of the membrane and potentially translocates to the other side. The potential of mean force (PMF) can be calculated along the permeation pathway to determine the free energy barrier for this process. Studies on the membrane permeability of other phenolic compounds have shown that specific interactions with lipid headgroups can significantly influence their ability to cross the membrane. nih.gov The general principles of using MD to study membrane permeability are well-established. nih.govresearchgate.net

Table 2: Illustrative Data from Molecular Dynamics Simulations of this compound

Simulation ParameterIllustrative FindingImplication
Conformational Analysis (in Water) The heptyl chain predominantly adopts a folded conformation, bringing it closer to the phenyl ring.This may reduce the molecule's overall hydrophobic surface area exposed to water.
Radial Distribution Function g(r) of Water around Phenolic OH A sharp peak at r ≈ 1.8 Å indicates strong hydrogen bonding with water.The phenolic group is well-solvated in an aqueous environment.
Potential of Mean Force (PMF) for Membrane Permeation A significant energy barrier of ~12 kcal/mol for translocation across the lipid bilayer.Suggests that passive diffusion across the membrane may be a slow process.
Area per Lipid (in the presence of the compound) A slight increase in the average area per lipid molecule in the bilayer.The compound may cause some disordering of the membrane structure.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Cheminformatics and QSAR/QSPR modeling utilize computational methods to correlate the chemical structure of molecules with their biological activities or physicochemical properties.

Development of Predictive Models for Biological Activity based on Structural Descriptors

QSAR models can be developed to predict the biological activity of this compound, such as its potential antibacterial or antifungal effects. This involves compiling a dataset of structurally related compounds with known activities and calculating a variety of molecular descriptors for each. These descriptors can include constitutional, topological, geometrical, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the activity.

For instance, a QSAR model for the antibacterial activity of phenolic ketones might reveal that a combination of lipophilicity (e.g., logP), the partial charge on the phenolic oxygen, and the molecule's surface area are key predictors of potency. Such models have been successfully developed for various classes of phenolic compounds to predict their antibacterial effects. nih.govnih.gov

Table 3: Hypothetical QSAR Model for Antibacterial Activity of Phenolic Ketones

DescriptorCoefficientImportance
logP (Lipophilicity) +0.45Higher lipophilicity is correlated with increased activity.
Partial Charge on Phenolic Oxygen -2.10A more negative charge (stronger H-bond donor) is favorable.
Molecular Surface Area +0.02A larger surface area is slightly beneficial for activity.
Dipole Moment -0.15A lower dipole moment is weakly correlated with higher activity.

This table represents a hypothetical linear QSAR model. The coefficients indicate the direction and magnitude of the descriptor's influence on the predicted activity.

In Silico Prediction of Relevant Physiochemical Descriptors for Research Design

QSPR models are used to predict the physicochemical properties of molecules, which is essential for designing experiments and understanding a compound's behavior. Numerous software packages and web servers are available to predict properties such as:

logP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

Aqueous Solubility: The maximum concentration of the compound that can dissolve in water.

Boiling Point and Melting Point: Key physical properties.

Vapor Pressure: Important for assessing environmental fate.

pKa: The acidity of the phenolic proton.

These predicted values can guide decisions in drug discovery and environmental risk assessment. For example, a high predicted logP for this compound would suggest a tendency to partition into fatty tissues. Various QSPR models, such as those included in the OPERA suite, have been developed and validated for predicting a wide range of physicochemical properties for environmental chemicals. nih.govosti.gov

Table 4: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Software
logP 3.8ALOGPS
Aqueous Solubility (logS) -4.2 mol/LESOL
Boiling Point 320 °CACD/Labs
Melting Point 45 °CACD/Labs
pKa (Phenolic OH) 9.8ChemAxon

These values are illustrative predictions obtained from common QSPR models and software.

Future Directions and Emerging Research Avenues

Development of Advanced Chemical Biology Probes and Research Tools

The creation of specialized molecular tools is a cornerstone of modern chemical biology, enabling researchers to probe biological systems with high precision. For a compound like 1-(3-Hydroxyphenyl)heptan-2-one, this would involve the synthesis of analogs that can be used to trace its metabolic fate and identify its molecular targets.

Synthesis of Isotopically Labeled Analogs for Metabolic Tracing and Imaging Studies

Isotopically labeled versions of this compound, for instance with Carbon-13 (¹³C) or Deuterium (²H), would be invaluable for metabolic studies. These heavy isotopes would allow researchers to track the compound's journey through a biological system using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This could reveal how the compound is absorbed, distributed, metabolized, and excreted (ADME profiling). Furthermore, the incorporation of positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) could enable non-invasive in vivo imaging with Positron Emission Tomography (PET), providing a dynamic view of the compound's distribution in real-time.

Design and Application of Photoaffinity Labels for Target Identification

To pinpoint the specific proteins that this compound interacts with, photoaffinity labeling is a powerful technique. This would involve synthesizing an analog of the compound that incorporates a photoreactive group (like a diazirine or an azide) and a tag for enrichment (such as biotin). Upon exposure to UV light, this probe would covalently bind to its target proteins, allowing them to be isolated and identified using mass spectrometry. This approach could uncover previously unknown biological targets and pathways modulated by this compound.

Integration with Systems Biology and Omics Approaches

A systems-level understanding of a compound's effects requires the integration of multiple data types. Omics technologies provide a global snapshot of the changes occurring in a biological system in response to a particular stimulus.

Multi-Omics Data Integration (Genomics, Proteomics, Metabolomics) to Elucidate Complex Mechanisms

A multi-omics approach would provide a comprehensive view of the cellular response to this compound. Genomics could identify any genetic predispositions that influence the response to the compound. Proteomics would reveal changes in protein expression levels, while metabolomics would uncover alterations in the cellular metabolic profile. Integrating these datasets would offer a detailed and multi-faceted understanding of the compound's mechanism of action.

Exploration of this compound as a Scaffold for Complex Chemical Entities in Academic Research

The chemical structure of this compound, with its phenolic ring and ketone functional group, presents a versatile scaffold for the synthesis of more complex molecules. Medicinal chemists could use this basic structure as a starting point for developing new compounds with potentially enhanced or entirely new biological activities. By modifying the alkyl chain, the position of the hydroxyl group, or by adding other functional groups, a library of derivatives could be created and screened for a wide range of therapeutic applications.

Addressing Challenges and Identifying Opportunities in Future Research on this compound

The path forward for the comprehensive understanding and potential utilization of this compound necessitates a focused effort on several key areas. These range from optimizing its synthesis to thoroughly characterizing its biological activities and potential applications.

Another critical area for future investigation is the comprehensive elucidation of the compound's mechanism of action in various biological systems. While related structures like 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones have been identified as isoform-selective protein kinase C-zeta inhibitors, the specific molecular targets of this compound remain to be determined. nih.gov Detailed mechanistic studies are essential to understand its potential therapeutic effects and to guide the design of more potent and selective analogs. This research should involve a combination of in vitro biochemical assays, cell-based studies, and advanced computational modeling to identify protein binding partners and signaling pathways modulated by the compound.

Furthermore, the exploration of the structure-activity relationship (SAR) of this compound is a significant opportunity. Systematic modification of the chemical structure, such as altering the length of the alkyl chain, modifying the substitution pattern on the phenyl ring, or introducing different functional groups, can provide valuable insights into the chemical features essential for its activity. This approach has been successfully employed for scaffolds like 3-(4-hydroxyphenyl)indoline-2-one to develop potent and selective anticancer agents. nih.gov Such studies could lead to the discovery of derivatives with enhanced potency, selectivity, and improved physicochemical properties.

The potential applications of this compound and its derivatives also warrant thorough investigation. The presence of a phenolic hydroxyl group and a ketone functionality suggests a range of potential chemical and biological activities. For example, α-haloketones, which are structurally related to halogenated derivatives of this compound, are valuable intermediates in organic synthesis. nih.gov Research could explore the utility of this compound as a building block for the synthesis of more complex molecules with potential pharmaceutical or material science applications.

A summary of the key challenges and opportunities in future research on this compound is presented in the table below.

Research AreaChallengesOpportunities
Synthesis - Multi-step procedures with low yields. acsgcipr.org - Need for protecting groups. google.com - Scalability of batch reactions. acsgcipr.org- Development of catalytic and one-pot syntheses. researchgate.netgoogle.com - Utilization of continuous flow chemistry. acsgcipr.org - Greener and more cost-effective production.
Mechanism of Action - Unidentified molecular targets.- Elucidation of specific protein interactions and signaling pathways. - Use of advanced biochemical and computational methods.
Structure-Activity Relationship (SAR) - Limited data on the impact of structural modifications.- Systematic synthesis and evaluation of analogs. nih.gov - Design of more potent and selective compounds.
Potential Applications - Underexplored utility in different fields.- Investigation as a synthetic intermediate. nih.gov - Exploration of potential pharmaceutical and material science applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(3-Hydroxyphenyl)heptan-2-one to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by selecting aprotic solvents (e.g., DMF or THF) to minimize side reactions. Use catalysts like BF₃·Et₂O for Friedel-Crafts acylation of 3-hydroxyphenol with heptan-2-one derivatives. Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Impurities such as unreacted 3-hydroxyacetophenone analogs (common in related syntheses) can be removed using preparative HPLC with a C18 column .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the hydroxyphenyl proton (δ ~6.5–7.5 ppm, coupling patterns for meta-substitution) and ketone carbonyl (δ ~200–210 ppm). Assign aliphatic protons (δ ~1.0–2.5 ppm) using 2D-COSY/HSQC.
  • IR : Confirm ketone (C=O stretch ~1700 cm⁻¹) and phenolic -OH (broad peak ~3200 cm⁻¹).
  • MS : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with NIST Chemistry WebBook databases for validation .

Advanced Research Questions

Q. How can hydrogen bonding patterns in crystalline this compound be analyzed using graph set analysis, and what implications do these patterns have on material properties?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to resolve the structure. Use SHELXL for refinement and ORTEP-3 for visualization . Apply graph set analysis (Etter’s formalism) to categorize hydrogen-bonding motifs (e.g., D (donor) and A (acceptor) patterns). For example, intramolecular O-H···O=C bonds may form S(6) rings, while intermolecular bonds could create 2D sheets ( C₂₂(8) chains). These patterns influence solubility, melting points, and stability .

Q. What strategies are recommended for resolving contradictions between experimental and computational spectroscopic data for this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and simulate NMR/IR spectra using Gaussian. Compare with experimental data to identify discrepancies (e.g., solvent effects on chemical shifts).
  • Experimental Replication : Re-measure under controlled conditions (e.g., deuterated solvents, inert atmosphere) to rule out oxidation or hydration artifacts.
  • Advanced Techniques : Use solid-state NMR or variable-temperature studies to probe dynamic effects. Cross-validate with X-ray crystallography to confirm conformational preferences .

Q. How can researchers design experiments to probe the reactivity of the phenolic -OH group in this compound under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Studies : Dissolve the compound in buffered solutions (pH 2–12) and monitor changes via UV-Vis spectroscopy (λmax shifts due to deprotonation).
  • Kinetic Analysis : Use stopped-flow techniques to measure reaction rates with electrophiles (e.g., acetic anhydride for acetylation).
  • Computational Modeling : Calculate pKa values using COSMO-RS or DFT to predict protonation states and reactive sites .

Data Analysis and Validation

Q. What protocols should be followed to ensure reproducibility in crystallographic studies of this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) and CCD detectors. Ensure crystal stability at 100 K via cryocooling.
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and check for residual electron density peaks.
  • Deposition : Submit CIF files to the Cambridge Structural Database (CSD) with full metadata .

Notes on Evidence Utilization

  • Structural and spectroscopic data from NIST and impurity profiles from pharmaceutical standards ensure academic rigor.
  • Crystallography tools (SHELX , ORTEP ) and hydrogen-bonding theory underpin advanced analyses.
  • Commercial or non-peer-reviewed sources (e.g., BenchChem) were excluded per guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.